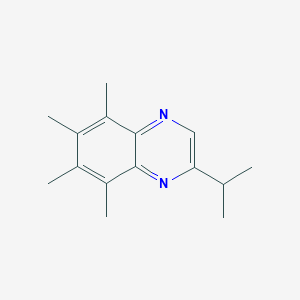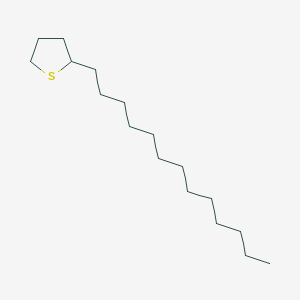![molecular formula C11H21Si2Tl B14288986 [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) CAS No. 117749-87-8](/img/structure/B14288986.png)
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is an organometallic compound that features a thallium atom coordinated to a cyclopentadienyl ring and two trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) typically involves the reaction of a thallium precursor with a cyclopentadienyl ligand and trimethylsilane groups. Common synthetic routes may include:
Direct Reaction: Thallium salts reacting with cyclopentadienyl anions in the presence of trimethylsilane.
Transmetalation: Using a more reactive metal complex to transfer the cyclopentadienyl ligand to thallium.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures while ensuring safety and cost-effectiveness. This may include:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Using continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form thallium(III) compounds.
Reduction: Reaction with reducing agents to form thallium(I) compounds.
Substitution: Replacement of the trimethylsilane groups with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organolithium reagents.
Major Products Formed
Oxidation Products: Thallium(III) complexes.
Reduction Products: Thallium(I) complexes.
Substitution Products: Compounds with different ligands replacing the trimethylsilane groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as catalysts or catalyst precursors in organic synthesis.
Materials Science: Incorporated into materials for electronic or photonic applications.
Biology and Medicine
Medicinal Chemistry: Potential use in drug design and development due to unique metal-ligand interactions.
Biological Probes: Used in studying biological systems and metal ion interactions.
Industry
Chemical Industry: Employed in the synthesis of fine chemicals and specialty materials.
Electronics: Utilized in the production of semiconductors and other electronic components.
Mécanisme D'action
The mechanism by which [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) exerts its effects involves coordination chemistry and metal-ligand interactions. The thallium atom can interact with various molecular targets, influencing chemical reactivity and stability. Pathways involved may include:
Ligand Exchange: Replacement of ligands around the thallium center.
Redox Reactions: Thallium undergoing oxidation or reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienylthallium Complexes: Compounds with similar cyclopentadienyl ligands coordinated to thallium.
Trimethylsilylthallium Compounds: Compounds with trimethylsilane groups coordinated to thallium.
Uniqueness
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is unique due to its specific combination of ligands and the resulting chemical properties
Propriétés
Numéro CAS |
117749-87-8 |
|---|---|
Formule moléculaire |
C11H21Si2Tl |
Poids moléculaire |
413.84 g/mol |
Nom IUPAC |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C11H21Si2.Tl/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3; |
Clé InChI |
VXXWTQDIGKWUFZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)

![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)






